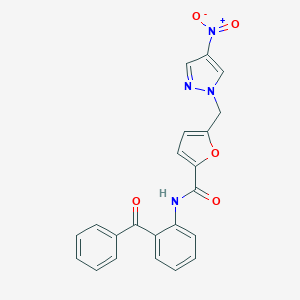![molecular formula C16H19ClN4O4 B213850 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)
1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the azepane family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation. It has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been shown to have anti-viral properties, which can help to prevent the spread of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane for lab experiments is its ability to target specific cells and tissues. This makes it a useful tool for studying the mechanisms of various diseases and for developing new drug delivery systems. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane. One area of interest is the development of new drug delivery systems that utilize this compound. Another area of interest is the study of its anti-cancer properties, with the goal of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways.
Métodos De Síntesis
The synthesis of 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane involves the reaction of 2-furoyl chloride with azepane in the presence of a base. The resulting compound is then treated with 4-chloro-3-nitro-5-methyl-1H-pyrazole-1-carboxylic acid, which leads to the formation of the final product. This synthesis method has been optimized to produce high yields of pure 1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane.
Aplicaciones Científicas De Investigación
1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a drug delivery system, due to its ability to target specific cells and tissues.
Propiedades
Nombre del producto |
1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane |
|---|---|
Fórmula molecular |
C16H19ClN4O4 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
azepan-1-yl-[5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H19ClN4O4/c1-11-14(17)15(21(23)24)18-20(11)10-12-6-7-13(25-12)16(22)19-8-4-2-3-5-9-19/h6-7H,2-5,8-10H2,1H3 |
Clave InChI |
UUFHDHOBZLCKTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCCC3)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCCC3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)